Fluorescin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cell and Organism Tracking

Live Cell Imaging

Fluorescein's ability to emit green light when excited by blue light makes it ideal for visualizing and tracking live cells. Researchers can label cells with fluorescein or its derivatives to study cell behavior, migration, and interactions with other cells .

Plant and Animal Physiology

Fluorescein can be used to study physiological processes in plants and animals. For example, researchers can track water flow in plants by injecting fluorescein solution and monitoring its movement through the vascular system . Similarly, studies on blood flow or specific organ function can utilize fluorescein .

Biomolecular Interactions

Protein-Protein Interactions

Fluorescein can be conjugated to antibodies or proteins to study protein-protein interactions. By tagging one protein with fluorescein and another with a different fluorophore, researchers can use techniques like fluorescence resonance energy transfer (FRET) to detect their interaction and proximity within a cell .

Nucleic Acid Labeling

Fluorescein can be linked to nucleotides, allowing researchers to label DNA or RNA probes for in situ hybridization or other applications. This helps visualize the location and distribution of specific DNA or RNA sequences within cells or tissues .

Cellular Health and Viability

Cell Membrane Integrity

Fluorescein's inability to penetrate intact cell membranes makes it useful for assessing cell viability. Dead or damaged cells with compromised membranes allow fluorescein to enter the cytoplasm, resulting in a fluorescent signal, while healthy cells remain non-fluorescent .

Lysosomal Activity

Certain fluorescein derivatives accumulate in lysosomes, cellular compartments responsible for waste degradation. By monitoring the fluorescence intensity, researchers can assess lysosomal activity, which can be indicative of cellular health or disease states .

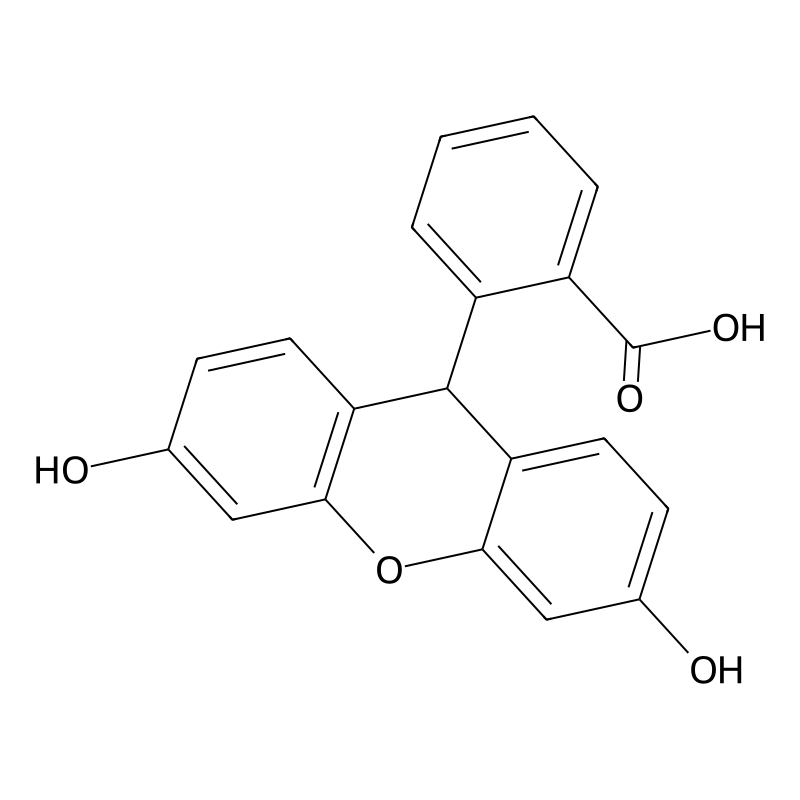

Fluorescein is a synthetic organic compound that belongs to the class of fluorescent dyes. It is characterized by its vivid green fluorescence when exposed to ultraviolet or blue light. The chemical structure of fluorescein consists of a xanthene core, specifically 2',7'-dihydroxyflavone, with two hydroxyl groups at the 2 and 7 positions and a phthalic acid moiety at the 4 position. This structure enables fluorescein to absorb light in the ultraviolet range and emit it in the visible spectrum, particularly around 520 nm.

Fluorescein is widely used in various fields including biology, medicine, and environmental science due to its high quantum yield and photostability. Its ability to fluoresce makes it an invaluable tool for imaging and tracking biological processes in live cells and tissues.

Fluorescein's primary mechanism of action in scientific research lies in its fluorescence. When illuminated with light of the appropriate wavelength, fluorescein absorbs the energy and becomes electronically excited. As it returns to its ground state, the energy is released as light with a longer wavelength, visible as a green emission. This property allows researchers to visualize and track fluorescein-labeled molecules in various contexts.

For example, in biology, fluorescein can be conjugated to antibodies or other biomolecules. When introduced into a cell or organism, these fluorescent probes bind to specific targets, enabling researchers to study cellular processes, protein interactions, and even track the movement of molecules within living systems [].

- Eye irritation: Topical application of fluorescein in high concentrations can cause temporary eye irritation.

- Photosensitivity: Fluorescein may increase skin sensitivity to sunlight in some individuals.

Fluorescein has a wide range of applications across various disciplines:

- Biological Research: Used extensively as a fluorescent marker in microscopy and flow cytometry.

- Medical Diagnostics: Utilized in diagnostic imaging techniques, particularly in ophthalmic procedures.

- Environmental Monitoring: Employed as a tracer dye in hydrological studies to track water movement and pollution dispersion.

- Forensic Science: Used for detecting latent fingerprints on surfaces.

Fluorescein can be synthesized through various methods:

- Condensation Reaction: A common synthesis method involves the condensation of phthalic anhydride with resorcinol under acidic conditions, followed by oxidation to form fluorescein.text

Phthalic Anhydride + Resorcinol → Fluorescein - Cyclization Reactions: Alternative synthetic routes may involve cyclization reactions that incorporate different substituents on the xanthene core, leading to modified fluoresceins with distinct properties.

- Chemical Modification: Existing fluorescein can be derivatized through reactions such as esterification or amidation to produce targeted fluorescent probes.

Interaction studies involving fluorescein often focus on its behavior in biological systems:

- Quenching Mechanisms: Research has shown that molecular oxygen can quench fluorescein fluorescence due to its triplet state interactions. Understanding these interactions is crucial for optimizing conditions for fluorescence-based assays .

- Binding Studies: Fluorescein's interaction with biomolecules such as proteins or nucleic acids can be studied using fluorescence resonance energy transfer techniques, providing insights into molecular dynamics and binding affinities.

Fluorescein shares similarities with several other fluorescent compounds but maintains unique properties that distinguish it:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Rhodamine B | Xanthene derivative | Higher stability under acidic conditions; red fluorescence |

| Oregon Green | Xanthene derivative | Enhanced brightness and photostability; used in live-cell imaging |

| Calcein | Xanthene derivative | Emission shift based on calcium binding; used as a calcium indicator |

| Texas Red | Xanthene derivative | Strong red fluorescence; used in immunofluorescence applications |

Fluorescein's distinctiveness lies in its high quantum yield and versatility as both a biological marker and a chemical probe, making it an essential compound in scientific research and diagnostics.

Fluorescein is an organic compound with the molecular formula C₂₀H₁₂O₅ and a molecular weight of 332.31 g/mol, belonging to the xanthene tricyclic structural motif family [2]. The core molecular architecture of fluorescein consists of three fused rings forming a xanthene backbone with a pendant benzoic acid group [10]. This unique structure allows fluorescein to exist in multiple isomeric forms depending on environmental conditions, particularly pH [6].

The molecular structure of fluorescein features a central xanthene moiety with hydroxyl groups at positions 3' and 6', and a carboxyphenyl group at position 9 [4]. This arrangement creates a spiro connection between the xanthene and isobenzofuran rings, giving fluorescein its characteristic three-dimensional configuration [3]. The official International Union of Pure and Applied Chemistry (IUPAC) name for fluorescein is 3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one, reflecting this complex structural arrangement [3] [29].

Fluorescein exists in three primary isomeric forms: the quinoid form, the zwitterionic form, and the lactoid form [37]. The quinoid structure features a p-quinone arrangement in the xanthene portion, while the zwitterionic form contains charged groups with a positive charge distributed over the oxygen-bearing ring [28]. The lactoid form, characterized by a closed spiro-lactone ring, represents the third major isomeric variant [24] [28].

Research by Orndorff and Hemmer demonstrated that pure fluorescein exists in two distinct isomeric forms: red and yellow, both with the formula C₂₀H₁₂O₅ [6]. The yellow form, obtained by precipitation of a cold alkaline solution with acetic acid, possesses a lactoid structure, while the red form, precipitated from boiling alkaline solutions with acids, exhibits a p-quinoid structure [6] [37]. These structural differences directly influence the compound's optical properties, with each form displaying characteristic absorption and emission spectra [7].

Table 1: Primary Isomeric Forms of Fluorescein

| Isomeric Form | Structure Type | Color | Preparation Method |

|---|---|---|---|

| Quinoid | p-Quinone arrangement | Red | Precipitation from boiling alkaline solution with acids [6] |

| Zwitterionic | Charged groups with positive charge on oxygen-bearing ring | Yellow | Intermediate form [28] |

| Lactoid | Closed spiro-lactone ring | Colorless to yellow | Precipitation from cold alkaline solution with acetic acid [6] |

The molecular architecture of fluorescein allows for various derivatives through substitution at different positions [17]. For instance, fluorescein isothiocyanate (FITC) is available as a mixture of isomers, with the isothiocyanate group replacing a hydrogen atom at either position 5 or position 6 on the bottom ring of the structure [17] [18]. These isomeric variations expand fluorescein's utility in various applications while maintaining its core structural characteristics [19].

Crystallographic Properties

The crystallographic properties of fluorescein have been extensively studied, revealing important insights into its three-dimensional structure and solid-state behavior [13]. X-ray crystallography has confirmed that fluorescein can crystallize in different forms corresponding to its various isomeric structures, each with distinct crystallographic parameters [14] [30].

Crystallographic data for fluorescein derivatives provide valuable information about bond lengths, angles, and molecular packing arrangements [14]. For example, the crystal structure of fluorescein methyl ester (Fl-Me) has been determined with the following parameters: space group Pna21, unit cell dimensions a=8.5365(19) Å, b=10.915(2) Å, c=18.183(4) Å, with α=β=γ=90°, and a calculated volume of 1694.2(6) ų [14]. This crystallographic information helps elucidate the spatial arrangement of atoms within the fluorescein molecule and its derivatives [14] [30].

The crystal packing of fluorescein and its derivatives is influenced by various intermolecular interactions, including hydrogen bonding networks [13]. For instance, fluorescein hydrazone (FDNS) exhibits interesting intra- and intermolecular hydrogen-bonded networks that contribute to its crystal packing along the b crystallographic axis, resulting in a helical structure [13]. These hydrogen bonding interactions play a crucial role in determining the three-dimensional arrangement of fluorescein molecules in the solid state [13] [30].

Table 2: Crystallographic Data for Selected Fluorescein Forms

| Form | Space Group | Unit Cell Parameters | Volume (ų) | Reference |

|---|---|---|---|---|

| Fl-Me | Pna21 | a=8.5365(19) Å, b=10.915(2) Å, c=18.183(4) Å, α=β=γ=90° | 1694.2(6) | [14] |

| Fluorescein Hydrazone | - | Crystal packing along b axis | - | [13] |

| Lactoid Form (solvate) | - | Crystallizes with solvent molecules | - | [30] |

The crystal structure of pure lactoid form of fluorescein has not been reported in isolation, although it has been observed to crystallize with solvent molecules [30]. The methanol, acetone, and 1,4-dioxane solvates of the lactoid form have been structurally characterized by X-ray diffraction on single crystals [30]. These solvates provide insights into the lactoid form's structural arrangement while highlighting the importance of solvent interactions in stabilizing specific crystalline forms [30].

Crystallographic studies have also revealed that the zwitterionic form of fluorescein (H₂Flz) can cocrystallize with nitrogen-containing heteroaromatic molecules such as acridine, phenanthridine, and pyrazine [30]. These cocrystallization patterns demonstrate fluorescein's ability to form diverse supramolecular assemblies through specific intermolecular interactions [13] [30].

The crystallographic properties of fluorescein are directly related to its optical characteristics in the solid state [37]. A combined computational and experimental study by Arhangelskis and colleagues demonstrated that the color properties of fluorescein crystals can be rationalized based on their crystal structures [37]. The quinoid and zwitterionic forms give rise to red and yellow materials, respectively, while the lactoid form's cocrystals and solvates exhibit colors ranging from yellow to green [37] [36].

pH-Dependent Structural Transformations

Fluorescein undergoes significant structural transformations in response to changes in pH, which directly influence its spectroscopic properties [8]. These pH-dependent structural changes involve alterations in the protonation state of the molecule, affecting the electronic configuration and consequently the absorption and emission characteristics [7] [8].

At low pH values (pH 2-4), fluorescein predominantly exists in its protonated, non-fluorescent "closed" lactone form [12]. As the pH increases to the mildly acidic range (pH 5-7), a considerable population of fluorescein transitions to the protonated, less fluorescent mono-anionic form [12]. Under physiological conditions (pH 7.4), fluorescein exists predominantly as a highly hydrophilic dianion [12]. These structural transformations are governed by the protonation and deprotonation of specific functional groups within the fluorescein molecule [8] [12].

The pH-dependent structural changes of fluorescein can be characterized by its pKa values, which indicate the pH at which half of the molecules are in a specific protonation state [8]. Fluorescein exhibits a phenolic pKa of approximately 6.4, marking the transition between the mono-anionic and di-anionic forms [7] [12]. This transition is particularly important as it corresponds to a significant change in fluorescence intensity [8].

Table 3: pH-Dependent Structural Forms of Fluorescein

| pH Range | Predominant Form | Structural Characteristics | Fluorescence Properties |

|---|---|---|---|

| 2-4 | Protonated lactone | Closed spiro-lactone ring | Non-fluorescent [12] |

| 5-7 | Mono-anionic | Partially open structure | Weakly fluorescent [12] |

| >7 | Di-anionic | Open quinoid structure | Strongly fluorescent [12] [8] |

Studies on the relative fluorescence of fluorescein over the pH range of 3-12 have shown that fluorescence is essentially zero at pH 3, increases slowly between pH 4 and 5, rises rapidly between pH 6 and 7, reaches a maximum at pH 8, and remains constant above pH 8 [8]. This fluorescence behavior correlates with the structural transitions between different protonation states [8]. The curve of relative fluorescence as a function of pH lies somewhat above the corresponding curve describing the fraction of fluorescein present as the doubly charged anion (Fl²⁻), indicating much weaker fluorescence of the singly charged anion (HFl⁻) and very much weaker fluorescence by the neutral species (H₂Fl) [8].

The pH-dependent structural transformations of fluorescein involve changes in the hydrogen bond pattern around the chromophore [22]. High-resolution crystal structures of green fluorescent protein variants at different pH values have revealed similar mechanisms, suggesting that pH sensitivity derives from protonation of the chromophore phenolate [22]. These structural insights provide a molecular basis for understanding how pH affects the conformation and electronic properties of fluorescein [22] [31].

The pH-dependent structural changes also influence the absorption spectrum of fluorescein, with shifts in absorption maxima corresponding to different protonation states [12] [31]. These spectral shifts serve as indicators of the underlying structural transformations and can be used to monitor pH changes in various applications [8] [31].

Spiro-Lactone Ring Dynamics

The spiro-lactone ring in fluorescein undergoes dynamic structural changes that significantly influence the compound's photophysical properties [23]. This ring system represents a critical structural element that can exist in either an open or closed configuration, with the transition between these states playing a central role in fluorescein's functionality [23] [25].

The spiro-lactone ring dynamics involve the opening and closing of the ring structure through nucleophilic attack mechanisms [23]. The C-9 position of the xanthene moiety exhibits high electrophilicity and can be readily attacked by a nucleophilic substituent on the benzene moiety, resulting in spiro-ring formation [23]. Conversely, under specific conditions, the spiro-lactone ring can open, leading to significant changes in the electronic configuration and optical properties of the molecule [23] [25].

Research has demonstrated that the spiro-lactone ring dynamics are influenced by various factors, including pH, solvent environment, and the presence of specific ions [9] [23]. For instance, certain metal ions can induce the opening of the spiro-lactone ring, a property that has been exploited in the development of fluorescent sensors [9] [23]. The ring-opening process transforms the non-fluorescent or weakly fluorescent closed form into a highly fluorescent open form, resulting in a significant enhancement of fluorescence intensity [9].

Table 4: Factors Affecting Spiro-Lactone Ring Dynamics in Fluorescein

| Factor | Effect on Ring Dynamics | Structural Consequence | Reference |

|---|---|---|---|

| pH | Higher pH promotes ring opening | Conversion to quinoid/anionic forms | [8] [12] |

| Metal ions (e.g., Hg²⁺) | Induce ring opening | Enhanced fluorescence | [9] [23] |

| Solvent polarity | Affects equilibrium between open/closed forms | Shifts in absorption/emission spectra | [7] [25] |

The spiro-lactone ring dynamics also play a crucial role in the solid-state properties of fluorescein [37]. In the solid state, the lactoid form (with closed spiro-lactone ring) gives rise to colorless or pale yellow crystals, while the quinoid form (with open ring) produces red crystals [37] [28]. The zwitterionic form, which represents an intermediate state in the ring dynamics, results in yellow crystals [28] [37].

Studies on fluorescein derivatives have provided further insights into the spiro-lactone ring dynamics [9]. For example, in rhodamine derivatives, which share structural similarities with fluorescein, the spirolactam ring-opening process has been extensively studied [9] [23]. These studies have revealed that the ring-opening mechanism involves protonation of specific sites, leading to the formation of the open form via nucleophilic attack [23].

The dynamics of the spiro-lactone ring also influence the excited-state behavior of fluorescein [15]. Fluorescence correlation spectroscopy studies have shown that fluorescence fluctuations in fluorescein and related compounds can be attributed to transitions between different conformational states involving the spiro-lactone ring [15] [38]. These conformational changes occur on various timescales and contribute to the complex photophysical behavior of fluorescein [15] [38].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant